molecular formula C8H6FIO3 B12852987 Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate

Cat. No.: B12852987
M. Wt: 296.03 g/mol
InChI Key: QTVAYRMDYNGCET-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is an organic compound with the molecular formula C8H6FIO3 and a molecular weight of 296.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate typically involves the esterification of 3-fluoro-4-iodo-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings, where the iodine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions.

    Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H6FIO3

Molecular Weight

296.03 g/mol

IUPAC Name

methyl 3-fluoro-2-hydroxy-4-iodobenzoate

InChI

InChI=1S/C8H6FIO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3

InChI Key

QTVAYRMDYNGCET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)I)F)O

Origin of Product

United States

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